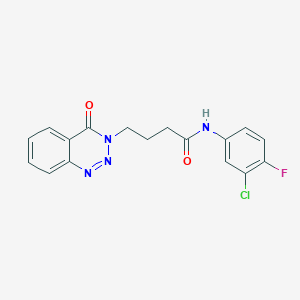

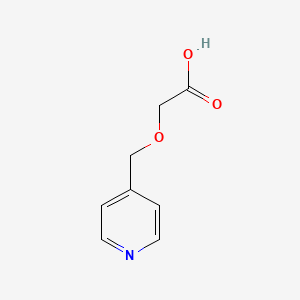

N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives are widely recognized for their pharmacological potential. They have been explored for their roles as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . The structural versatility of pyrazole allows for the synthesis of numerous analogs, which can be tailored for specific therapeutic targets.

Agrochemistry: Pesticides and Fungicides

In agrochemistry, pyrazole derivatives have been utilized to develop new pesticides and fungicides. Their ability to interfere with the biological pathways of pests and fungi makes them valuable for crop protection. A study on 1H-pyrazole-5-carboxamide derivatives has shown potential as fungicidal and insecticidal agents .

Organometallic Chemistry: Catalyst Development

In organometallic chemistry, pyrazole derivatives are used to synthesize catalysts that facilitate a wide range of chemical reactions. For example, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst has been documented, showcasing the role of pyrazole derivatives in enhancing reaction efficiency .

Green Chemistry: Sustainable Synthesis

The pyrazole scaffold is also significant in green chemistry, where it is used to develop environmentally friendly synthesis methods. Techniques such as microwave-assisted synthesis and water as a solvent are employed to reduce the environmental impact of chemical processes .

Bioactive Chemical Synthesis: Therapeutic Agents

Pyrazole derivatives serve as scaffolds in the synthesis of bioactive chemicals. They are frequently used in the creation of molecules with therapeutic properties, due to their ability to interact with various biological targets. The synthesis strategies often involve multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .

Safety and Hazards

Mécanisme D'action

Pyrazoles

are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Indole derivatives

, on the other hand, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Propriétés

IUPAC Name |

N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-3-24-20(14-17(2)22-24)21(25)23(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDPNMVRYMGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)

![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2935240.png)

![2-Methoxy-5-nitrobenzo[d]thiazole](/img/structure/B2935241.png)